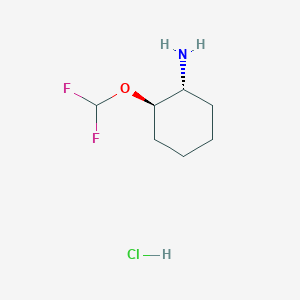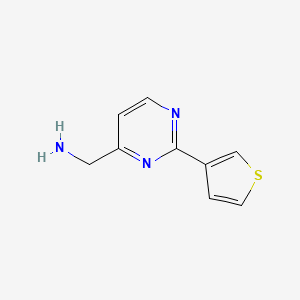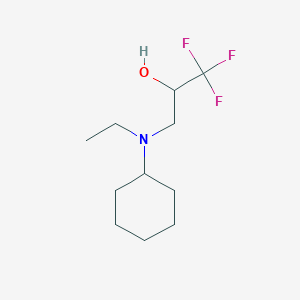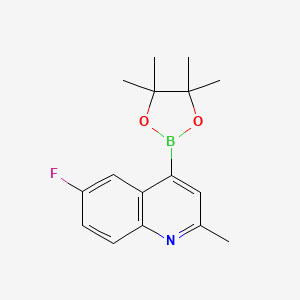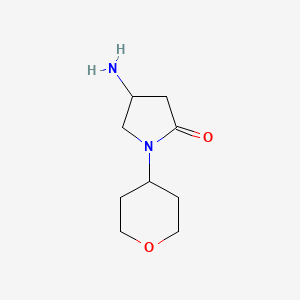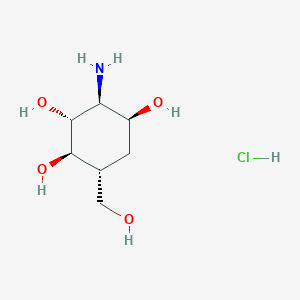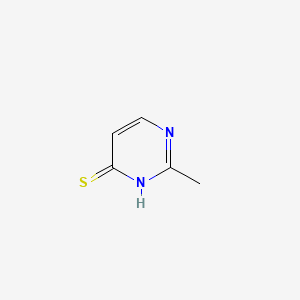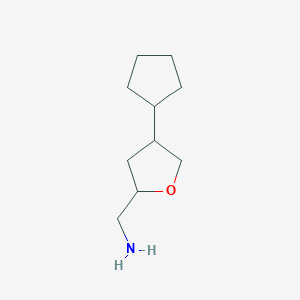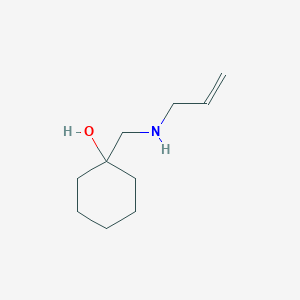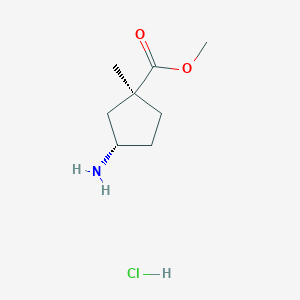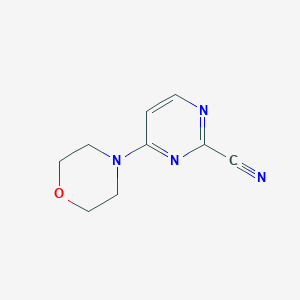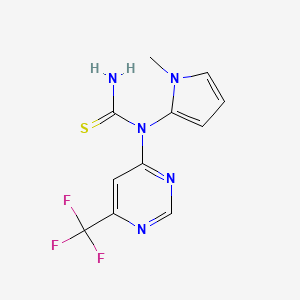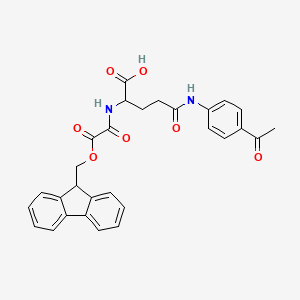
2-(2-((9H-Fluoren-9-yl)methoxy)-2-oxoacetamido)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((9H-Fluoren-9-yl)methoxy)-2-oxoacetamido)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid is a complex organic compound with a molecular formula of C26H23NO5. This compound is known for its unique structural features, which include a fluorenylmethoxy group and an acetylphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-(2-((9H-Fluoren-9-yl)methoxy)-2-oxoacetamido)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid involves several steps. One common method includes the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the acetylation of the phenylalanine derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylphenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(2-((9H-Fluoren-9-yl)methoxy)-2-oxoacetamido)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The acetylphenyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating its activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-(2-((9H-Fluoren-9-yl)methoxy)-2-oxoacetamido)-5-((4-acetylphenyl)amino)-5-oxopentanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
Fmoc-L-phenylalanine: Lacks the acetyl group, making it less versatile in certain reactions.
N-acetyl-L-phenylalanine: Does not have the fluorenylmethoxy group, which reduces its steric hindrance and binding specificity.
Fmoc-L-4-acetylphenylalanine: Similar but lacks the oxoacetamido group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C29H26N2O7 |
|---|---|
Molekulargewicht |
514.5 g/mol |
IUPAC-Name |
5-(4-acetylanilino)-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoacetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H26N2O7/c1-17(32)18-10-12-19(13-11-18)30-26(33)15-14-25(28(35)36)31-27(34)29(37)38-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-16H2,1H3,(H,30,33)(H,31,34)(H,35,36) |
InChI-Schlüssel |
KQUAHTFWXYRQTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)NC(=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


